molecular formula C6H8BrN3 B6273884 4-bromo-2-cyclobutyl-2H-1,2,3-triazole CAS No. 1808094-57-6

4-bromo-2-cyclobutyl-2H-1,2,3-triazole

Cat. No. B6273884
CAS RN: 1808094-57-6
M. Wt: 202.1
InChI Key:
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Description

4-Bromo-2-cyclobutyl-2H-1,2,3-triazole (BCT) is an organic molecule that belongs to the class of heterocyclic compounds. BCT is a five-membered ring composed of two nitrogen atoms, two bromine atoms, and a cyclobutyl group. This compound has become increasingly popular in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is not fully understood, but it is believed to involve the formation of a cyclic transition state. This transition state involves the formation of a five-membered ring composed of two nitrogen atoms, two bromine atoms, and a cyclobutyl group. This ring is stabilized by hydrogen bonding and electrostatic interactions between the nitrogen and bromine atoms. The formation of this transition state results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole are not well understood. However, studies have shown that 4-bromo-2-cyclobutyl-2H-1,2,3-triazole can bind to proteins, DNA, and other biomolecules, and can be used as a fluorescent dye to detect and image these molecules. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been shown to have antimicrobial activity, suggesting that it may have potential applications in the development of new antibiotics. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been shown to be non-toxic to mammalian cells, suggesting that it may be useful in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-cyclobutyl-2H-1,2,3-triazole in lab experiments include its low cost, ease of synthesis, and wide range of potential applications. Furthermore, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is non-toxic to mammalian cells, making it a safe and effective reagent for laboratory use. However, there are some limitations to using 4-bromo-2-cyclobutyl-2H-1,2,3-triazole in lab experiments. For example, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is sensitive to light and oxygen, so it must be stored and handled carefully. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole is a strong acid, so it should not be used in reactions with sensitive compounds.

Future Directions

The potential future directions for 4-bromo-2-cyclobutyl-2H-1,2,3-triazole include its use in the development of new drugs and therapies, as well as its use in the development of new materials and catalysts. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole could be used to detect and image biomolecules, such as proteins and DNA. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole could be used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers.

Synthesis Methods

4-bromo-2-cyclobutyl-2H-1,2,3-triazole can be synthesized through a number of methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Staudinger reaction, and the Sonogashira coupling. The CuAAC method is the most widely used and involves the reaction of an alkyne and an azide to form a triazole ring. This reaction is catalyzed by copper(I) salts, such as copper(I) bromide, and requires the presence of a base, such as sodium carbonate or potassium carbonate. The Staudinger reaction involves the reaction of an aryl or alkyl azide with a phosphine to form a triazole ring. Finally, the Sonogashira coupling involves the reaction of an aryl or alkyl halide with an aryl or alkyl acetylene to form a triazole ring.

Scientific Research Applications

4-bromo-2-cyclobutyl-2H-1,2,3-triazole has a wide range of potential applications in scientific research. For example, it has been used as a reagent for the synthesis of other heterocyclic compounds, such as imidazoles, pyrazoles, and benzimidazoles. In addition, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been used as a ligand for the coordination of transition metal complexes, which have potential applications in the fields of catalysis and materials science. 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has also been used as a fluorescent dye for the detection and imaging of biomolecules, such as proteins and DNA. Finally, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole has been used as a building block for the synthesis of various organic molecules, such as polymers and dendrimers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-cyclobutyl-2H-1,2,3-triazole involves the reaction of cyclobutyl azide with 4-bromo-1-butene in the presence of copper(I) iodide and triphenylphosphine to form the intermediate 4-bromo-2-cyclobutyl-1-azide. This intermediate is then subjected to a thermal cycloaddition reaction with acetylene to yield the final product, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole.", "Starting Materials": [ "Cyclobutyl azide", "4-bromo-1-butene", "Copper(I) iodide", "Triphenylphosphine", "Acetylene" ], "Reaction": [ "Step 1: Cyclobutyl azide is reacted with 4-bromo-1-butene in the presence of copper(I) iodide and triphenylphosphine to form the intermediate 4-bromo-2-cyclobutyl-1-azide.", "Step 2: The intermediate 4-bromo-2-cyclobutyl-1-azide is subjected to a thermal cycloaddition reaction with acetylene to yield the final product, 4-bromo-2-cyclobutyl-2H-1,2,3-triazole." ] }

CAS RN

1808094-57-6

Product Name

4-bromo-2-cyclobutyl-2H-1,2,3-triazole

Molecular Formula

C6H8BrN3

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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